2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid

Description

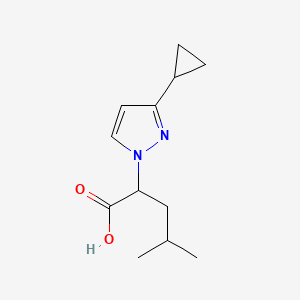

2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid is a synthetic compound featuring a 4-methylpentanoic acid backbone substituted with a 3-cyclopropylpyrazol-1-yl group at the second position.

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)7-11(12(15)16)14-6-5-10(13-14)9-3-4-9/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJCESJWSAOXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring, which can be done using reagents like diazomethane or cyclopropylcarbene.

Attachment of the 4-methylpentanoic acid side chain: This can be accomplished through various methods, including alkylation or acylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the cyclopropyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its potential anticancer activity, the compound may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Antibacterial Profiles

Substituent-Driven Activity Enhancements

- Thioxothiazolidinone and Furan Derivatives (4a-4h): These compounds (e.g., 4c-4f) exhibit exceptional potency (MIC = 2 µg/mL) against multidrug-resistant Staphylococcus aureus (MRSA and QRSA) due to the thioxothiazolidinone core and substituted-phenyl furan groups, which likely enhance membrane penetration or target binding . Cytotoxicity assays confirmed selective antibacterial action without host cell toxicity, a critical advantage for therapeutic development .

- Esterified Derivatives (3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid): The laurate (C12) chain and isobutyryloxy group synergistically improve activity against S. aureus (MIC = 3.12 µg/mL), outperforming lauric acid by 8-fold . Time-kill assays demonstrated concentration-dependent bactericidal effects, with complete inhibition at 2× MIC .

Mechanisms of Action and Structural Insights

- Role of Lipophilic Groups: Long-chain esters (e.g., laurate in 3-(dodecanoyloxy)- derivatives) enhance membrane disruption in Gram-positive bacteria, leveraging their lipid-rich cell walls . The cyclopropyl group in pyrazole derivatives (hypothesized for this compound) may reduce metabolic degradation, improving pharmacokinetics .

Biological Activity

2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 1875339-55-1

The compound features a cyclopropyl group attached to a pyrazole ring, along with a pentanoic acid moiety, which contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of specific biochemical pathways, leading to various physiological effects.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anti-inflammatory Activity : Studies have shown that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains.

- Neurological Effects : There is ongoing research into the neuroprotective effects of pyrazole derivatives, which may extend to this compound.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that derivatives of pyrazole compounds effectively reduced inflammation in animal models by inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses.

-

Antimicrobial Activity :

- In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

-

Neuroprotective Studies :

- Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Cyclopropylpyrazole | Structure | Anti-inflammatory, Antimicrobial |

| 4-Methylpentanoic acid | Structure | Metabolic effects |

| Pyrazole derivatives | Structure | Neuroprotective, Antioxidant |

Uniqueness of this compound

This compound stands out due to its unique combination of a cyclopropyl group and a pyrazole ring structure, which may enhance its bioactivity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.